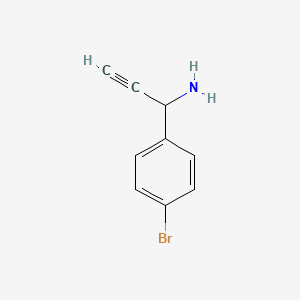

1-(4-Bromophenyl)prop-2-yn-1-amine

Description

Contextualization within Propargylamine (B41283) Chemistry and Bromo-Substituted Aromatic Systems

Propargylamines are a class of organic compounds that contain both an alkyne (carbon-carbon triple bond) and an amine functional group, separated by a methylene (B1212753) group. acs.org These compounds are highly versatile intermediates in organic synthesis, serving as precursors to a wide array of nitrogen-containing heterocyclic compounds such as pyrroles and pyridines. acs.org The reactivity of the alkyne and amine groups allows for a diverse range of chemical transformations.

The presence of a 4-bromophenyl group on 1-(4-bromophenyl)prop-2-yn-1-amine introduces additional synthetic possibilities. The bromine atom on the aromatic ring is a useful functional handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net This allows for the introduction of a wide range of aryl or other substituents at this position. researchgate.net Aromatic bromination itself is a fundamental electrophilic aromatic substitution reaction, often carried out using reagents like N-bromosuccinimide (NBS). manac-inc.co.jpyoutube.com The bromine substituent's position and electronic influence on the aromatic ring can also affect the reactivity of the propargylamine moiety.

Historical Development of Synthetic Approaches to Analogous Alkyne-Amine Architectures

The synthesis of propargylamines and related alkyne-amine structures has evolved significantly over time. Conventional methods often involved the amination of propargylic halides or the reaction of metal acetylides with imines. nih.gov However, these methods can be limited by the use of moisture-sensitive reagents and may require stringent reaction conditions. nih.gov

A major advancement in this area was the development of multicomponent reactions, particularly the A³ coupling (aldehyde, alkyne, amine) reaction. rsc.orgrsc.org This one-pot synthesis provides a more atom-economical and efficient route to propargylamines. rsc.org Various catalytic systems, often based on copper, gold, or other transition metals, have been developed to facilitate these transformations under milder conditions. rsc.orgrsc.orgorganic-chemistry.org For instance, copper(I) halides have been shown to effectively catalyze the synthesis of propargylamines from methyl vinyl ketone derivatives, 1-alkynes, and secondary amines. nih.gov The development of solvent-free synthesis methods for propargylamines further enhances the green chemistry aspects of these approaches. rsc.org

The synthesis of terminal alkynes, a key component of many propargylamine syntheses, has also seen significant progress. Methods like the Corey-Fuchs reaction and the Ohira-Bestmann modification of the Seyfert-Gilbert homologation are established routes from aldehydes. organic-chemistry.org

Rationale for Academic Investigation of this compound Reactivity and Synthesis

The academic interest in this compound stems from its potential as a versatile building block in the synthesis of complex organic molecules. The combination of three distinct functional groups—the reactive alkyne, the nucleophilic amine, and the synthetically malleable bromo-aryl group—offers a platform for diverse chemical transformations.

The following table summarizes some of the key chemical properties of this compound hydrochloride, the protonated form of the amine.

| Property | Value |

| Molecular Formula | C₉H₈BrN |

| Monoisotopic Mass | 208.98401 Da |

| Predicted XlogP | 1.8 |

| InChI | InChI=1S/C9H8BrN/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6,9H,11H2 |

| InChIKey | ZSWRRJTWKKLTOP-UHFFFAOYSA-N |

| SMILES | C#CC(C1=CC=C(C=C1)Br)N |

| Data sourced from PubChemLite. uni.lu |

Overview of Research Trajectories in Aryl-Propargyl Amine Chemistry

Current research in the field of aryl-propargyl amine chemistry is focused on several key trajectories. A major area of interest is the development of new, more efficient, and stereoselective synthetic methods. This includes the design of novel catalysts for A³ and related multicomponent reactions, with a focus on achieving high enantioselectivity. organic-chemistry.org

Another significant research direction is the application of these compounds in the synthesis of biologically active molecules and functional materials. Propargylamines are recognized as important intermediates for the preparation of various pharmaceuticals and agrochemicals. nih.gov The unique electronic and structural properties of aryl-propargyl amines also make them attractive for applications in materials science, such as the development of polymers and molecular cages. nih.govacs.org

Furthermore, there is a growing interest in the metal-free synthesis of derivatives from alkynyl amines, which can be advantageous in the preparation of drug active molecules by avoiding metal contamination. acs.org The exploration of novel cascade reactions and one-pot transformations starting from aryl-propargyl amines to build molecular complexity rapidly is also a vibrant area of research. acs.org

The following table provides a summary of various synthetic approaches to propargylamines, highlighting the diversity of catalysts and reaction conditions employed.

| Reaction Type | Catalyst | Key Features |

| A³ Coupling | CuI supported on protonated trititanate nanotubes | Solvent-free conditions, effective for aryl aldehydes with electron-withdrawing groups. rsc.org |

| A³ Coupling | Pd–Cu Nanowires | Fast reaction times at elevated temperatures. rsc.org |

| Decarboxylative KA² Coupling | CuO/Fe₂O₃ | Synthesis of trisubstituted propargylamines under neat conditions. rsc.org |

| A³ Coupling | [Zn(L-proline)₂] | Metal-catalyzed C-H activation of alkynes. rsc.org |

| Intermolecular Coupling | AuBr₃ | Synthesis of propargylamines with quaternary carbon centers from ketones, secondary amines, and alkynes. rsc.org |

| Michael Addition/C-C Cleavage | Copper(I) Halides | Synthesis from methyl vinyl ketone derivatives, 1-alkynes, and secondary amines. nih.gov |

| Three-Component Coupling | Copper(I) complex of i-Pr-pybox-diPh | Enantioselective synthesis from aromatic aldehydes, anilines, and alkynes. organic-chemistry.org |

| Five-Component Reaction | Cu(OAc)₂ | Combination of Petasis borono–Mannich (PBM) and A³-coupling reactions to form tertiary propargylamines. rsc.org |

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrN |

|---|---|

Molecular Weight |

210.07 g/mol |

IUPAC Name |

1-(4-bromophenyl)prop-2-yn-1-amine |

InChI |

InChI=1S/C9H8BrN/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6,9H,11H2 |

InChI Key |

ZSWRRJTWKKLTOP-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(C1=CC=C(C=C1)Br)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 4 Bromophenyl Prop 2 Yn 1 Amine

Chemo- and Regioselective Preparations of the 1-(4-Bromophenyl)prop-2-yn-1-amine Core

The precise construction of the this compound scaffold hinges on methodologies that can control both chemoselectivity—differentiating between functional groups—and regioselectivity—directing the position of new bonds.

Multi-Component Reaction Strategies (e.g., A3-Coupling Variants)

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like propargylamines in a single step from three or more starting materials. researchgate.netnih.gov The A³ (aldehyde-alkyne-amine) coupling reaction is a prominent example of MCRs used for this purpose. phytojournal.comnih.gov

In a typical A³ coupling, an aldehyde (such as 4-bromobenzaldehyde), an amine, and a terminal alkyne are reacted in the presence of a metal catalyst. phytojournal.com The generally accepted mechanism involves the metal catalyst activating the terminal alkyne, which increases the acidity of the alkynyl C-H bond. nih.govresearchgate.net An amine present in the reaction mixture then deprotonates the alkyne to form a metal acetylide. This nucleophilic acetylide subsequently attacks the iminium ion, which is formed in situ from the condensation of the aldehyde and the amine, to yield the desired propargylamine (B41283). phytojournal.comnih.gov Various metal catalysts, including those based on copper, gold, and silver, have been successfully employed. scholaris.caresearchgate.net

For the synthesis of this compound, 4-bromobenzaldehyde (B125591) would serve as the aldehyde component, ammonia (B1221849) or a protected amine as the amine source, and acetylene (B1199291) gas or a suitable acetylene equivalent as the alkyne. The reaction conditions, such as the choice of catalyst, solvent, and temperature, are crucial for achieving high yields and selectivity.

| Aldehyde | Amine | Alkyne | Catalyst | Solvent | Yield (%) |

| 4-Bromobenzaldehyde | Piperidine | Phenylacetylene | Cu₂O | Solvent-free | High |

| Cyclohexanecarboxaldehyde | Piperidine | Phenylacetylene | Cu₂O | Solvent-free | High |

This table showcases representative examples of A³ coupling reactions. The synthesis of the title compound would involve 4-bromobenzaldehyde, an appropriate amine, and an acetylene source.

Palladium-Catalyzed Approaches (e.g., Sonogashira-Type Coupling Precursors)

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, provide a powerful and versatile method for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl halides. tandfonline.comwikipedia.org This reaction can be adapted to synthesize precursors for this compound.

A common strategy involves the Sonogashira coupling of an aryl halide, such as 1-bromo-4-iodobenzene, with a protected propargylamine or a terminal alkyne that can be later converted to an amine. tandfonline.comnih.gov For instance, coupling 4-bromoiodobenzene with propargylamine in the presence of a palladium catalyst and a copper(I) co-catalyst would directly yield a precursor to the target molecule. nih.gov Copper- and amine-free Sonogashira reaction conditions have also been developed to circumvent the formation of alkyne dimerization byproducts. tandfonline.comresearchgate.net These reactions are typically carried out under mild conditions and tolerate a wide range of functional groups. tandfonline.comwikipedia.org

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| 4-Bromoanisole | N,N-Diethylpropargylamine | Pd(OAc)₂ / Aminophosphine ligand | K₂CO₃ | THF | 86 |

| 4-Bromobenzaldehyde | N,N-Diethylpropargylamine | Pd(OAc)₂ / Aminophosphine ligand | K₂CO₃ | THF | 89 |

This table illustrates the utility of Sonogashira coupling in synthesizing substituted aryl propargylamines. tandfonline.comresearchgate.net

Imine-Alkyne Additions and Related Methodologies

The direct addition of terminal alkynes to imines represents another fundamental approach to propargylamine synthesis. nih.govpsu.edu This method avoids the pre-formation of organometallic reagents and can often be performed under mild conditions. nih.gov The reaction typically involves the activation of the alkyne by a metal catalyst, often copper(I), which then adds to the imine double bond. researchgate.netnih.gov

For the synthesis of this compound, an imine would first be formed from 4-bromobenzaldehyde and a suitable amine. Subsequent addition of an acetylide, generated in situ from acetylene and a catalyst, would furnish the target compound. The efficiency of this reaction is highly dependent on the nature of the imine, the catalyst, and the reaction conditions. psu.edu

Stereoselective Synthesis of Enantiopure this compound Analogs

The development of enantiomerically pure pharmaceuticals is of paramount importance, driving the need for stereoselective synthetic methods.

Asymmetric Catalysis in C–N Bond Formation

Asymmetric catalysis offers a highly efficient route to chiral propargylamines by employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.govnih.gov The catalytic asymmetric addition of alkynes to imines is a well-explored strategy. nih.gov

This is often achieved by using a chiral ligand to modify a metal catalyst, such as copper or palladium. nih.govnih.gov The chiral ligand creates a chiral environment around the metal center, which directs the approach of the reactants and leads to the preferential formation of one enantiomer of the product. For example, chiral bis(oxazolinyl)pyridine (pybox) ligands in complex with copper(I) have been shown to be effective in the enantioselective addition of terminal alkynes to imines. nih.gov Similarly, chiral phosphine (B1218219) ligands are used in palladium-catalyzed asymmetric additions. nih.gov

| Imine Substrate | Alkyne | Chiral Catalyst/Ligand | Solvent | Enantiomeric Excess (ee) (%) |

| N-Tosyl-imine of benzaldehyde | p-Tolyl acetylene | Ferrocenyl imidazoline (B1206853) palladacycle | Toluene | >99 |

| Various substituted aromatic imines | Phenylacetylene | Pybox-Cu(OTf) complex | Toluene | High |

This table provides examples of asymmetric catalytic additions to imines, a strategy applicable to the synthesis of chiral this compound analogs. nih.govnih.gov

Chiral Auxiliary-Mediated Methodologies

The use of a chiral auxiliary is a classical and reliable method for controlling stereochemistry. wikipedia.org In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. wikipedia.org

For the synthesis of enantiopure this compound, a chiral auxiliary could be attached to the nitrogen atom of the amine or to the aldehyde. For instance, a chiral sulfinimine can be prepared from 4-bromobenzaldehyde and a chiral sulfinamide, such as Ellman's auxiliary. researchgate.net The subsequent addition of an alkynyl nucleophile to this chiral sulfinimine proceeds with high diastereoselectivity, controlled by the chiral auxiliary. Finally, the auxiliary can be cleaved under acidic conditions to yield the enantiomerically enriched propargylamine. researchgate.net Pseudoephedrine and pseudoephenamine are other practical chiral auxiliaries that can be used to form amides, which then direct stereoselective alkylations. nih.govharvard.edu

| Chiral Auxiliary | Substrate | Reaction Type | Diastereomeric/Enantiomeric Ratio |

| (R)-tert-Butanesulfinamide | 4-Bromobenzaldehyde | Trifluoromethylation of sulfinimine | >99:1 dr |

| Pseudoephenamine | Carboxylic acid | Alkylation of amide enolate | High dr |

This table illustrates the use of chiral auxiliaries to achieve high stereoselectivity in the synthesis of chiral amines and related compounds. researchgate.netnih.gov

Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a powerful method for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.org This process results in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. wikipedia.org For primary propargylic amines, including derivatives like this compound, non-enzymatic N-acylation has emerged as a highly effective technique for enantiomeric enrichment.

A notable development in this area is the use of a non-enzymatic acylation catalyst that facilitates highly selective acetyl transfer. rsc.org This method has demonstrated remarkable levels of selectivity, achieving high separation factors (s-factors) for a variety of primary propargylic amines. rsc.org The s-factor is a measure of the catalyst's ability to discriminate between the two enantiomers. While specific data for this compound is not detailed in the reviewed literature, the general applicability of this method to diversely substituted primary propargylic amines suggests its potential utility. rsc.org

Enzymatic methods, although more commonly applied to the resolution of precursor molecules like propargyl alcohols, also represent a viable strategy. nih.gov Lipases, for instance, can selectively acylate one enantiomer of a racemic alcohol, which can then be converted to the desired chiral amine. nih.gov Dynamic kinetic resolution (DKR) further enhances the efficiency of this process by continuously racemizing the unreacted enantiomer, theoretically allowing for a 100% yield of a single, desired enantiomer. nih.govmdpi.com

The table below summarizes findings for kinetic resolution applied to propargylamines and related structures, illustrating the potential of these methods for producing enantioenriched this compound.

Table 1: Kinetic Resolution Techniques for Propargylic Amines and Related Compounds

| Catalyst/Reagent | Substrate Type | Resolution Type | Key Findings | Reference |

|---|---|---|---|---|

| (1S,2S)-1 with Aliquat™ 336 | Primary Propargylic Amines | Non-enzymatic N-acylation | Achieved high selectivity with s-factors up to 193 at 50% conversion. | rsc.org |

| Chiral Titanocene Catalyst | Imines of 3-substituted indanones | Asymmetric Hydrosilylation | Yielded ketones with high enantiomeric excess (ee) and amine products with high diastereomeric and enantiomeric purity. | nih.gov |

| Pseudomonas fluorescens Lipase | Secondary 3-(trialkylsilyl)propargyl alcohols | Dynamic Kinetic Resolution (DKR) | Produced both enantiomers of propargyl alcohols in high yield and high enantiomeric excess. | nih.gov |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic organic chemistry aims to reduce environmental impact by minimizing waste, conserving energy, and using safer chemicals. nih.gov The synthesis of this compound can be made more sustainable by adopting solvent-free reaction conditions, employing recyclable catalysts, and maximizing atom and step economy. nih.govmdpi.com

Solvent-Free and Aqueous Reaction Environments

A significant advancement in the green synthesis of propargylamines is the use of solvent-free or aqueous reaction conditions for the three-component (A³) coupling reaction. nih.govrsc.org The A³ coupling, which combines an aldehyde (4-bromobenzaldehyde), an amine (ammonia or a protected form), and an alkyne (propyne or a surrogate), is a primary route to this compound. nih.gov

Conducting these reactions without a solvent or in water offers numerous advantages, including reduced volatile organic compound (VOC) emissions, simplified product isolation, and often enhanced reaction rates. researchgate.net Various metal catalysts have been shown to be effective under these conditions. For example, a Cu-Ru catalyst has been used for propargylamine synthesis under solvent-free conditions, and it also performed well in water. nih.govrsc.org Similarly, lithium triflate (LiOTf) has been employed as an efficient, reusable catalyst for A³ coupling under solvent-free conditions, providing quantitative yields in short reaction times. ias.ac.in

Catalyst Recycling and Reusability in Synthetic Schemes

The development of heterogeneous catalysts that can be easily recovered and reused is a cornerstone of green chemistry, offering both economic and environmental benefits. nih.govresearchgate.net Several studies on propargylamine synthesis highlight the successful application of recyclable catalysts.

For instance, ZnO nanoparticles have been utilized as a recyclable catalyst for A³ coupling, demonstrating high efficiency for up to ten consecutive runs without a significant loss of activity. nih.gov Nickel-exchanged zeolites have also been employed as a catalyst in solvent-free conditions, with the catalyst being recovered and reused for up to eight cycles. nih.govrsc.org Another approach involves impregnating copper onto magnetite, which allows for easy magnetic separation and reuse of the catalyst for multiple cycles. nih.govrsc.org These heterogeneous systems not only simplify the purification process but also minimize the contamination of the final product with metal residues. nih.gov

The table below details the reusability of various catalysts in the synthesis of propargylamines.

Table 2: Catalyst Reusability in Propargylamine Synthesis

| Catalyst System | Reaction Type | Conditions | Number of Cycles | Outcome | Reference |

|---|---|---|---|---|---|

| ZnO Nanoparticles | A³ Coupling | Solvent-free | 10 | No significant loss of catalytic activity. | nih.gov |

| Nickel-exchanged Zeolite | A³ Coupling | Solvent-free, 80 °C | 8 | Successful reuse without significant loss of efficiency. | nih.govrsc.org |

| CuNPs/TiO₂ | A³ Coupling | Solvent-free, 70 °C | 4 | Catalyst recovered and reused for four consecutive cycles. | nih.govrsc.org |

| CuI-USY Zeolite | KA² Coupling | Solvent-free, 80 °C | 4 | Catalyst reusable up to four times. | acs.org |

| Gold (HAuCl₄) | A³ Coupling | Not specified | >10 | No major deactivation observed after repeated use. | researchgate.net |

Atom Economy and Step Efficiency in Process Development

The A³ coupling reaction for synthesizing this compound is an excellent example of a highly atom- and step-economical process. acs.orgresearchgate.net As a one-pot, three-component reaction, it combines three different starting materials in a single operation, forming one C-C and one C-N bond simultaneously. ias.ac.in This approach avoids the need to isolate and purify intermediates, thereby saving time, solvents, and energy, which significantly improves step efficiency.

From an atom economy perspective, the A³ coupling is inherently efficient as the only byproduct is typically water. organic-chemistry.org This contrasts sharply with many classical synthetic methods that generate stoichiometric amounts of waste. For example, a traditional synthesis might involve protecting an amine, performing a Grignard addition to an aldehyde, and then deprotecting, a multi-step process with significant waste generation at each stage. The multi-component strategy incorporates the vast majority of the atoms from the 4-bromobenzaldehyde, amine, and alkyne into the final this compound structure. researchgate.netorganic-chemistry.org

Table 3: Conceptual Comparison of Synthetic Routes

| Feature | Traditional Multi-Step Synthesis | A³ Coupling (One-Pot) |

|---|---|---|

| Number of Steps | Multiple (e.g., 3-5) | One |

| Intermediate Isolation | Required at each step | None |

| Solvent/Reagent Use | High | Low |

| Atom Economy | Low (generates stoichiometric byproducts) | High (only byproduct is often water) |

| Step Efficiency | Low | High |

Elucidating the Chemical Reactivity and Transformation Pathways of 1 4 Bromophenyl Prop 2 Yn 1 Amine

Cyclization Reactions and Heterocycle Formation

The propargylamine (B41283) moiety within 1-(4-bromophenyl)prop-2-yn-1-amine is a classic precursor for the synthesis of a wide range of heterocyclic structures. The presence of the nitrogen nucleophile in proximity to the electrophilic alkyne, especially when activated by a metal catalyst, facilitates intramolecular cyclization events.

Gold- and Silver-Catalyzed Annulations

Gold and silver catalysts, known for their high affinity for alkynes (carbophilicity), are potent activators for intramolecular cyclization reactions of propargylamines. uaeu.ac.aeacs.org These metals coordinate to the alkyne, rendering it highly susceptible to nucleophilic attack by the tethered amine.

Gold-catalyzed reactions, in particular, have been extensively used for cascade annulations. digitellinc.comnih.gov For a substrate like this compound, a gold(I) or gold(III) catalyst would activate the terminal alkyne. Subsequent intramolecular 5-exo-dig cyclization by the amine nitrogen would lead to the formation of a five-membered heterocyclic intermediate. Depending on the reaction conditions and the specific gold catalyst used, this intermediate can undergo further transformations, such as isomerization or reaction with other components in the mixture, to yield substituted pyrroles or other complex polycyclic frameworks. nih.govnih.gov For example, gold-catalyzed annulations of related N-propargyl ynamides can proceed through distinct mechanistic pathways to yield diverse products like pyrrolo[2,3-b]quinolines. nih.gov

Silver catalysts, such as silver triflate (AgOTf) or silver acetate (B1210297), can also promote similar cycloisomerization reactions. uaeu.ac.aeresearchgate.net These reactions often proceed under mild conditions and exhibit excellent regioselectivity. uaeu.ac.ae The silver(I)-catalyzed intramolecular cyclization of related N-(2-(alk-1-yn-1-yl))-1H-tetrazoles has been shown to produce N-cyano-2-substituted indoles, highlighting the utility of silver in promoting C–N bond formation. rsc.org For this compound, silver catalysis would be expected to facilitate the formation of a 2,3-dihydropyrrole derivative.

Table 1: Comparison of Gold and Silver Catalysts in Annulation of Propargylamines

| Catalyst Type | Typical Catalyst | Common Reaction Type | Expected Product with this compound |

|---|---|---|---|

| Gold | AuCl, AuCl₃, (Ph₃P)AuCl/AgOTf | 5-exo-dig Cycloisomerization, Cascade Annulations digitellinc.comnih.gov | 5-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole |

| Silver | AgOTf, AgSbF₆, AgNO₃ | 5-exo-dig Cycloisomerization uaeu.ac.aeresearchgate.net | 5-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole |

Palladium- and Copper-Mediated Cycloisomerizations

Palladium and copper catalysts are also instrumental in mediating the cyclization of propargylamines, often through different mechanistic manifolds compared to gold and silver.

Palladium-catalyzed cycloisomerizations can proceed through various pathways, including the formation of organopalladium intermediates. nih.gov For instance, a palladium(0) catalyst can undergo oxidative addition to a C-H or N-H bond, followed by migratory insertion of the alkyne and reductive elimination. nih.govyoutube.com Alternatively, palladium(II) can act as a Lewis acid to activate the alkyne. These reactions can lead to the formation of various heterocyclic systems, with the final product being highly dependent on the solvent, ligands, and additives used. nih.govnih.gov

Copper-catalyzed cyclizations are particularly relevant and have been used extensively in the synthesis of alkaloids and other nitrogen-containing natural products. nih.gov Copper(I) iodide (CuI) is a common catalyst, often used with a ligand and a base. The reaction likely proceeds via the formation of a copper acetylide, which then undergoes intramolecular attack by the amine. Copper-mediated coupling reactions have been developed for the synthesis of ynamides from 1,1-dibromo-1-alkenes and various nitrogen nucleophiles. ulb.ac.be Such methodologies underscore the versatility of copper in forging carbon-nitrogen bonds. ulb.ac.beacs.org

Table 2: Palladium- and Copper-Mediated Cycloisomerization Approaches

| Metal Catalyst | Common Catalytic System | Mechanistic Feature | Potential Product from this compound |

|---|---|---|---|

| Palladium | Pd(dba)₂, Pd(OAc)₂ with ligands | Lewis acid activation or oxidative addition/reductive elimination cycle nih.govyoutube.com | Substituted pyrroles or other N-heterocycles |

| Copper | CuI with ligands (e.g., diamines) | Formation of copper acetylide intermediate nih.gov | Substituted pyrroles, potentially via dimerization or further reaction |

Intramolecular Nucleophilic Additions and Rearrangements

In the absence of a metal catalyst, cyclization can sometimes be induced under thermal or strongly basic/acidic conditions. For this compound, treatment with a strong base could deprotonate the amine, increasing its nucleophilicity and facilitating an intramolecular attack on the alkyne to form a five-membered ring. Rearrangements such as the Meyer-Schuster or Rupe rearrangement are typically associated with propargyl alcohols, but related transformations can occur with propargylamines under acidic conditions, potentially leading to the formation of α,β-unsaturated imines after isomerization.

Transition Metal-Catalyzed Cross-Coupling Reactions

The 4-bromophenyl moiety of the title compound is a prime handle for modification via transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, significantly increasing the molecular complexity and providing access to a vast chemical space.

Suzuki, Stille, and Negishi Coupling at the Aryl Bromide Moiety

The aryl bromide functionality is an ideal electrophilic partner for some of the most powerful C-C bond-forming reactions in organic synthesis.

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction is known for its mild conditions, functional group tolerance, and the low toxicity of the boron reagents. nih.gov Coupling this compound with an arylboronic acid, for example, would replace the bromine atom with a new aryl group, yielding a biaryl structure. organic-chemistry.orgnih.gov

The Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner, again catalyzed by palladium. libretexts.orgwikipedia.org While organotin compounds are more toxic, the Stille reaction is highly versatile and tolerant of a wide range of functional groups. nih.gov The mechanism, like Suzuki, involves an oxidative addition, transmetalation, and reductive elimination cycle. wikipedia.org

The Negishi coupling employs an organozinc reagent, which is typically more reactive than its boron or tin counterparts. organic-chemistry.org This reaction, catalyzed by nickel or palladium, is highly effective for forming C(sp²)-C(sp³), C(sp²)-C(sp²), and other carbon-carbon bonds. organic-chemistry.orgnih.gov The higher reactivity of the organozinc reagent often allows for reactions to proceed under very mild conditions.

Table 3: Key Cross-Coupling Reactions at the Aryl Bromide Moiety

| Reaction Name | Organometallic Reagent | Typical Catalyst | Key Advantage |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Low toxicity, high stability of reagents organic-chemistry.orgnih.gov |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Broad functional group tolerance libretexts.orgnih.gov |

| Negishi | R-ZnX | Pd(PPh₃)₄, NiCl₂(dppe) | High reactivity of organozinc reagent organic-chemistry.orgnih.gov |

C–H Activation and Functionalization Strategies

C–H activation represents a modern and efficient approach to molecular functionalization, avoiding the need for pre-functionalized starting materials. For this compound, two primary sites are available for C–H activation: the ortho C–H bonds on the phenyl ring and the terminal C(sp)–H bond of the alkyne.

Palladium-catalyzed direct C–H arylation of the phenyl ring, directed by the amine group, could potentially occur at the positions ortho to the propargylamine substituent. However, competition with the more classical cross-coupling at the C-Br bond would be a significant challenge.

More commonly, the terminal alkyne's C(sp)–H bond is readily functionalized. The Sonogashira coupling, for instance, directly couples the terminal alkyne with an aryl or vinyl halide. While this functionalizes the alkyne rather than the aryl bromide, it is a key C–H activation/functionalization strategy for this class of molecules. Furthermore, gold catalysis can activate the alkyne for insertion into C-H bonds, as seen in some annulation reactions that proceed via gold vinylidene intermediates. nih.govd-nb.info These intermediates are capable of inserting into non-activated C(sp²)–H bonds, providing a pathway to complex polycyclic systems. nih.gov

Alkyne Functionalization through Hydroamination and Hydroarylation

The terminal alkyne of this compound is a site of significant reactivity, enabling the introduction of new functional groups through addition reactions. Hydroamination and hydroarylation represent powerful strategies for this purpose.

Hydroamination: The intermolecular hydroamination of terminal alkynes involves the addition of an N-H bond across the carbon-carbon triple bond. This reaction is typically catalyzed by a range of metals. mdpi.comconicet.gov.ar For a primary amine like this compound reacting with another amine, copper-catalyzed systems are often employed. benthamopen.comrsc.org The reaction generally proceeds with Markovnikov regioselectivity, where the nucleophilic amine adds to the internal carbon of the alkyne, leading to the formation of an imine intermediate. mdpi.combenthamopen.com This imine can then be reduced in a subsequent step to yield the corresponding diamine. For instance, copper nanoparticles supported on montmorillonite (B579905) K10 have been shown to be effective catalysts for the hydroamination of terminal alkynes, which are then converted to amines upon treatment with a reducing agent like NaBH₃CN. mdpi.comconicet.gov.ar Organoactinide complexes have also been demonstrated as efficient catalysts for this transformation with aliphatic primary amines. acs.org

Hydroarylation: The hydroarylation of the terminal alkyne involves the formal addition of an aryl group and a hydrogen atom across the triple bond, yielding a substituted alkene. This transformation can be achieved using aryl halides in the presence of transition metal catalysts. organicreactions.org A diastereodivergent approach using tandem palladium and copper catalysis allows for the highly selective synthesis of either E or Z diastereoisomers of the resulting aryl alkene from the same starting materials. acs.org The selectivity is controlled by simple adjustments to the reaction conditions, such as the stoichiometry of an alcohol additive. acs.org This method is compatible with a wide array of functional groups, including the aryl halide present in this compound, which could potentially participate in an intermolecular coupling with another aryl halide or undergo an intramolecular reaction.

| Reaction Type | Catalyst/Reagents | Typical Product | Key Features |

| Hydroamination | Copper Nanoparticles (CuNPs/MK10) mdpi.comconicet.gov.ar | Imine (subsequently reduced to Amine) | Markovnikov addition, Heterogeneous catalysis mdpi.combenthamopen.com |

| Hydroamination | Organoactinide Complexes (Cp*₂AnMe₂) acs.org | Imine | Regioselective, Catalyst-dependent chemoselectivity acs.org |

| Hydroarylation | Palladium/Copper Tandem Catalysis acs.org | (E)- or (Z)-Aryl Alkenes | Diastereodivergent, Controllable selectivity acs.org |

Derivatization of the Amino and Propargyl Moieties

The primary amine and the associated propargylic position are key handles for introducing molecular diversity starting from this compound.

The primary amino group of this compound is a nucleophilic center that readily participates in amidation and alkylation reactions.

Amidation: The reaction of the primary amine with acylating agents such as acyl chlorides or anhydrides leads to the formation of the corresponding N-propargyl amides. These reactions are typically high-yielding. Biocatalytic methods, which are considered more sustainable, have also been developed for amide bond formation. rsc.org For instance, enzymes like lipases can catalyze the direct amidation of carboxylic acids. rsc.org Other enzymatic strategies involve the activation of carboxylic acids with ATP to form highly reactive acyl-phosphate intermediates that then react with the amine. ucl.ac.uk

Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides. However, this reaction is often complicated by over-alkylation, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to a mixture of mono- and di-alkylated products, and potentially even the quaternary ammonium (B1175870) salt. organic-chemistry.org To achieve selective mono-N-alkylation, specific strategies are required, such as using cesium hydroxide, which has been shown to favor the formation of secondary amines. organic-chemistry.org Another approach involves the reductive amination of aldehydes or ketones, which is a more controlled method for synthesizing secondary and tertiary amines.

| Reaction | Reagent Type | Product | Considerations |

| Amidation | Acyl Chlorides, Anhydrides | N-Propargyl Amide | Generally high-yielding. |

| Amidation | Carboxylic Acid + Enzyme (e.g., Lipase) rsc.org | N-Propargyl Amide | Green chemistry approach, often requires aqueous conditions. rsc.org |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine, Quaternary Salt | Prone to over-alkylation, leading to product mixtures. organic-chemistry.org |

| Mono-alkylation | Alkyl Halide + CsOH organic-chemistry.org | Secondary Amine | Selective method to avoid di-alkylation. organic-chemistry.org |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Secondary or Tertiary Amine | Controlled and selective alkylation method. |

The functionality at the carbon atom bearing the amino group can be interconverted, providing access to related propargyl alcohols and halides. These compounds are themselves valuable synthetic intermediates. nih.govmdpi.com

Conversion to Propargyl Alcohols: The synthesis of propargylamines from propargylic alcohols is a known transformation. nih.gov For example, an enzymatic Mitsunobu-type conversion can transform racemic propargylic alcohols into enantiomerically enriched propargylic amines using amine transaminases. acs.org This suggests that the reverse reaction, the conversion of the amine to an alcohol, could be envisioned, likely proceeding through a substitution reaction, potentially involving diazotization of the amine followed by nucleophilic attack by water, although this could be complicated by the reactivity of the propargylic system.

Conversion to Propargyl Halides: Propargyl halides are versatile building blocks for the synthesis of propargylamines and other derivatives through nucleophilic substitution reactions. nih.govmdpi.comorganic-chemistry.org The conversion of this compound to the corresponding propargyl halide (chloride or bromide) could be achieved under standard conditions for converting amines to halides, though care must be taken to avoid side reactions at the alkyne.

Conversely, the synthesis of this compound can be readily achieved from precursors like 1-(4-bromophenyl)prop-2-yn-1-ol (B3288063) acs.org or the corresponding propargyl halide via substitution with an amine source. organic-chemistry.org

The terminal alkyne functionality makes this compound an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.net This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole ring by coupling the alkyne with an organic azide (B81097).

The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it exceptionally suitable for complex molecule synthesis and bioconjugation. nih.govacs.org The reaction is typically catalyzed by a Cu(I) source, which can be generated in situ from a Cu(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate. nih.gov

The versatility of this reaction has been demonstrated in the late-stage functionalization of bioactive molecules. For instance, a fluoxetine (B1211875) derivative containing a propargylamine structure was successfully coupled with biotin-PEG3-azide using standard CuAAC conditions (CuSO₄/L-ascorbic acid), highlighting the compatibility of the propargylamine motif with this powerful ligation chemistry. nih.gov This indicates that this compound can be readily conjugated to a wide range of molecules, including biomolecules, polymers, and fluorescent tags, that bear an azide group. researchgate.net

| Parameter | Description | Example Reagents |

| Reaction Type | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | - |

| Alkyne Substrate | This compound | - |

| Azide Substrate | Any organic azide (e.g., Benzyl azide, Biotin-PEG3-azide) researchgate.netnih.gov | Benzyl azide, Biotin-PEG3-azide |

| Catalyst System | Copper(I) source, often with a ligand | CuSO₄ + Sodium Ascorbate nih.gov |

| Product | 1,4-disubstituted 1,2,3-triazole | 1-((4-Bromophenyl)(1-(benzyl)-1H-1,2,3-triazol-4-yl)methyl)amine |

Applications of 1 4 Bromophenyl Prop 2 Yn 1 Amine in Complex Molecule Synthesis

A Strategic Building Block for the Total Synthesis of Natural Products

The inherent functionalities of 1-(4-Bromophenyl)prop-2-yn-1-amine make it a promising starting material for the stereoselective synthesis of intricate natural products, particularly alkaloids and complex ring systems.

Strategic Integration into Alkaloid Scaffolds

Alkaloids, a class of naturally occurring compounds containing at least one nitrogen atom, often exhibit significant biological activity. The propargylamine (B41283) moiety within this compound is a key pharmacophore in various bioactive molecules and can serve as a linchpin in the assembly of alkaloid frameworks. nih.gov

One of the most powerful methods for generating propargylamines is the A³ (aldehyde-alkyne-amine) coupling reaction. nih.gov While this compound is a product of such a reaction, its structural motif is a common feature in numerous synthetic strategies. For instance, the enantioselective synthesis of indolizidine and quinolizidine (B1214090) alkaloids, classes of alkaloids found in various natural sources including poison frogs and ants, often involves the cyclization of precursors containing propargylamine units. springernature.comresearchgate.net The general strategy involves an initial coupling to form a propargylamine-containing intermediate, followed by intramolecular reactions to construct the heterocyclic core.

The 4-bromophenyl group on the molecule offers a distinct advantage for further elaboration. This aryl bromide can readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions. exlibrisgroup.com This allows for the introduction of additional complexity and the construction of diverse alkaloid skeletons. For example, a synthetic route could first involve the cyclization of the propargylamine portion to form a core heterocyclic structure, followed by a Suzuki coupling at the bromo-position to append another cyclic or acyclic fragment, a common strategy in the synthesis of complex natural products. nih.gov

Construction of Spirocyclic and Fused Ring Systems

The dual reactivity of the alkyne and amine functionalities in this compound provides a powerful platform for the construction of spirocyclic and fused ring systems, which are common motifs in many natural products. Intramolecular reactions are a cornerstone of complex molecule synthesis, and this compound is well-suited for such transformations.

For example, intramolecular cyclization reactions of propargylamines are known to produce a variety of nitrogen-containing heterocycles. nih.gov Depending on the reaction conditions and the presence of other functional groups, it is conceivable that this compound could be a precursor to various fused heterocyclic systems. For instance, an initial N-acylation or N-alkylation followed by a base- or metal-catalyzed intramolecular cyclization onto the alkyne could lead to the formation of five- or six-membered nitrogen-containing rings fused to the phenyl ring.

Furthermore, the terminal alkyne can participate in cycloaddition reactions. For example, a [2+2+2] cycloaddition with other alkynes could lead to the formation of a new benzene (B151609) ring, creating a highly substituted and complex fused system. The Sonogashira coupling reaction provides another avenue for elaboration. organic-chemistry.orgwikipedia.orglibretexts.org Coupling of the terminal alkyne with an appropriately functionalized aryl or vinyl halide could generate a precursor that, upon subsequent intramolecular reaction, yields a complex polycyclic structure.

A Precursor for Advanced Organic Materials and Functional Molecules

The unique electronic and structural features of this compound make it an attractive monomer or precursor for the design of novel organic materials with tailored properties.

Polymer and Oligomer Design Incorporating Propargyl Amine Units

Propargylamines are valuable monomers in polymer chemistry. researchgate.net The presence of the terminal alkyne allows for polymerization through various mechanisms, including "click" chemistry (copper-catalyzed azide-alkyne cycloaddition) or Glaser coupling. The resulting polymers would feature the 1-(4-bromophenyl)amino moiety as a repeating unit, which could impart specific properties to the material.

The bromine atom on the phenyl ring serves as a handle for post-polymerization modification. This would allow for the synthesis of a single parent polymer that can then be functionalized with a variety of different groups through cross-coupling reactions, leading to a library of materials with diverse properties from a common precursor. For example, the bromine could be replaced with fluorescent groups, electronically active moieties, or biocompatible fragments.

| Potential Polymerization Strategy | Description | Resulting Polymer Feature |

| Click Chemistry | Polymerization with a diazide monomer. | Triazole-linked polymer with pendant bromophenyl groups. |

| Glaser Coupling | Oxidative coupling of the terminal alkyne. | Polydiacetylene backbone with bromophenylamino side chains. |

| Sonogashira Polycondensation | Polymerization with a dihaloaryl monomer. | Poly(phenylene ethynylene) with bromophenylamino substituents. |

Development of Molecular Probes and Sensors

The development of selective molecular probes and sensors is a crucial area of chemical research. The structure of this compound suggests its potential as a scaffold for such molecules. The terminal alkyne is a versatile functional group for attaching the molecule to surfaces or to reporter groups (e.g., fluorophores) via click chemistry.

The aminophenyl portion of the molecule can act as a recognition site for specific analytes. The electronic properties of the phenyl ring are sensitive to its environment, and binding events at the amine or in its vicinity could lead to a change in the molecule's spectroscopic properties (e.g., fluorescence or UV-Vis absorbance), forming the basis of a sensor. The bromo-substituent can be used to tune the electronic properties of the aromatic ring or to introduce other functionalities that enhance binding or signaling.

Utilization in Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The structural features of this compound, including its aromatic ring, the hydrogen-bond donating amine, and the hydrogen-bond accepting alkyne, make it a candidate for studies in molecular recognition and self-assembly.

The phenyl ring can participate in π-π stacking interactions with other aromatic systems, a key driving force in the self-assembly of many supramolecular architectures. The N-H group of the amine can act as a hydrogen bond donor, while the π-system of the alkyne can act as a hydrogen bond acceptor. These directional interactions can guide the assembly of the molecules into well-defined one-, two-, or three-dimensional structures.

Furthermore, the bromo-substituent can engage in halogen bonding, a non-covalent interaction that is gaining increasing recognition as a powerful tool for controlling molecular assembly. The ability to form multiple types of non-covalent interactions suggests that this compound could be used to construct complex supramolecular systems with interesting properties and potential applications in areas such as crystal engineering and materials science. researchgate.netresearchgate.net

Self-Assembly Studies of Amine-Alkyne Architectures

While specific self-assembly studies on this compound are not extensively documented in publicly available literature, the inherent properties of its constituent functional groups—the amine and the alkyne—provide a strong basis for predicting its behavior in supramolecular chemistry. Propargylamines, the class of compounds to which this compound belongs, are known to participate in a variety of non-covalent interactions that can drive self-assembly.

The primary amine group is a key player in forming strong and directional hydrogen bonds. It can act as a hydrogen bond donor, while the nitrogen atom's lone pair of electrons allows it to function as a hydrogen bond acceptor. This dual capability enables the formation of robust intermolecular hydrogen-bonding networks, which are fundamental to the construction of supramolecular assemblies.

In the solid state, the combination of amine and alkyne functionalities can lead to the formation of well-ordered crystalline materials. The crystal packing is often dominated by a network of hydrogen bonds involving the amine groups, supplemented by weaker interactions involving the alkyne. For instance, in structurally related compounds, it has been observed that propargylamine moieties can form intricate one-, two-, or three-dimensional networks through a combination of N−H···N, N−H···π, and C−H···π interactions.

The table below summarizes the potential non-covalent interactions that can drive the self-assembly of amine-alkyne architectures like this compound.

| Interaction Type | Donor | Acceptor | Significance in Self-Assembly |

| Hydrogen Bonding | N-H (amine) | N (amine) | Primary driving force for network formation |

| Hydrogen Bonding | N-H (amine) | π-system (alkyne/phenyl) | Directional control and stabilization |

| C−H···π Interaction | C-H (alkyne) | π-system (phenyl) | Fine-tuning of molecular packing |

| π-π Stacking | Alkyne/Phenyl | Alkyne/Phenyl | Contribution to overall stability |

It is important to note that the actual self-assembly behavior of this compound would be a complex interplay of these interactions, influenced by factors such as solvent, temperature, and concentration.

Host-Guest Chemistry Involving Bromophenyl Moieties

The bromophenyl group in this compound introduces another dimension to its potential applications in supramolecular chemistry, specifically in the field of host-guest chemistry. Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule, held together by non-covalent forces.

The bromine atom on the phenyl ring is a particularly interesting feature. As a halogen atom, it can participate in halogen bonding, a directional non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on another molecule. This interaction has emerged as a powerful tool for the rational design of crystal structures and supramolecular assemblies. In the context of host-guest chemistry, the bromophenyl moiety could act as a halogen bond donor, interacting with Lewis basic sites (e.g., lone pairs on oxygen or nitrogen atoms) of a potential guest molecule.

Furthermore, the phenyl ring itself can engage in various non-covalent interactions that are crucial for guest recognition and binding. These include:

π-π Stacking: The electron-rich aromatic ring can stack with other aromatic systems of a host or guest molecule.

Cation-π Interactions: The face of the phenyl ring can interact favorably with cations.

Hydrophobic Interactions: The nonpolar nature of the phenyl ring can drive the association with other nonpolar molecules or moieties in an aqueous environment.

While there is no specific literature detailing the use of this compound as a guest in a host-guest system, its structural components suggest its potential to interact with various host molecules. For example, cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, are well-known hosts for aromatic guest molecules. The bromophenyl group of this compound could be encapsulated within the cyclodextrin (B1172386) cavity, driven by hydrophobic interactions.

The table below outlines the potential interactions of the bromophenyl moiety in a host-guest context.

| Interaction Type | Role of Bromophenyl Moiety | Potential Host/Guest Partner |

| Halogen Bonding | Halogen Bond Donor (Br) | Lewis bases (e.g., ethers, amines) |

| π-π Stacking | π-surface for stacking | Aromatic rings of host/guest |

| Hydrophobic Interaction | Hydrophobic guest component | Hydrophobic cavity of host (e.g., cyclodextrin) |

| Cation-π Interaction | π-surface for interaction | Cationic species |

The combination of the amine-alkyne and bromophenyl functionalities in a single, relatively small molecule makes this compound a promising candidate for the construction of more complex, functional supramolecular systems. Future research in this area could lead to the development of novel materials with applications in areas such as sensing, catalysis, and materials science.

Computational and Theoretical Studies of 1 4 Bromophenyl Prop 2 Yn 1 Amine

Electronic Structure and Conformation Analysis

The electronic and conformational properties of 1-(4-Bromophenyl)prop-2-yn-1-amine are dictated by the interplay of its three key functional groups: the 4-bromophenyl ring, the propargyl group (prop-2-yn-1-yl), and the primary amine. Computational methods, particularly Density Functional Theory (DFT), are instrumental in dissecting these characteristics.

Density Functional Theory (DFT) Calculations of Molecular Orbitals

DFT calculations are a powerful tool for understanding the electronic environment of a molecule. For this compound, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity.

Based on studies of similar aromatic amines and alkynes, the HOMO is expected to be localized primarily on the π-system of the 4-bromophenyl ring and the nitrogen atom of the amine group, reflecting the electron-donating nature of these moieties. The LUMO, conversely, is likely to be distributed over the antibonding π*-orbitals of the phenyl ring and the alkyne. The presence of the electron-withdrawing bromine atom would likely lower the energy of both the HOMO and LUMO compared to an unsubstituted phenylpropargylamine.

The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For molecules of this type, the HOMO-LUMO gap is anticipated to be in a range that allows for participation in various chemical transformations.

Table 1: Representative DFT Calculated Molecular Orbital Energies for an Analogous Arylpropargylamine

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily located on the phenyl ring and amine nitrogen |

| LUMO | -1.2 | Distributed over the phenyl ring and alkyne π* orbitals |

| HOMO-LUMO Gap | 5.3 | Indicates moderate reactivity |

Note: These values are representative and based on calculations for structurally similar compounds. The exact values for this compound would require specific DFT calculations.

Conformational Landscapes and Rotational Barriers

The conformational flexibility of this compound arises from rotation around the single bonds, primarily the C(phenyl)-C(amine) bond and the C(amine)-C(alkyne) bond. Computational modeling can map the potential energy surface to identify stable conformers and the energy barriers between them.

The rotation around the C(phenyl)-C(amine) bond is expected to have a relatively low energy barrier, allowing for different orientations of the propargylamine (B41283) side chain with respect to the phenyl ring. The most stable conformer would likely seek to minimize steric hindrance between the amine group and the ortho-hydrogens of the phenyl ring.

Rotation around the C(amine)-C(alkyne) bond would also contribute to the conformational landscape. The relative orientation of the amine's lone pair and the alkyne's π-system can influence the molecule's electronic properties and reactivity.

Table 2: Estimated Rotational Barriers for Key Bonds in this compound

| Bond | Estimated Rotational Barrier (kcal/mol) |

| C(phenyl)-C(amine) | 2-4 |

| C(amine)-C(alkyne) | 1-3 |

Note: These are estimated values based on typical rotational barriers in similar molecular fragments.

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Intramolecular Hydrogen Bonding: A potential, albeit weak, intramolecular hydrogen bond could exist between one of the amine hydrogens and the π-electron cloud of the alkyne group. This type of N-H···π interaction, while not as strong as conventional hydrogen bonds, can contribute to the stabilization of certain conformers.

Halogen Bonding: The bromine atom on the phenyl ring has the potential to act as a halogen bond donor. While less common in intramolecular contexts within a single molecule of this nature, its electrophilic region (σ-hole) could interact with a nucleophilic region of the molecule in specific conformations, although this is less likely to be a dominant stabilizing force compared to intermolecular interactions.

π-π Stacking: In a condensed phase or in the presence of other aromatic systems, the bromophenyl ring can participate in π-π stacking interactions.

Reaction Mechanism Elucidation

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions by allowing for the characterization of transition states and the calculation of reaction energy profiles. For this compound, this is particularly relevant for understanding its synthesis and subsequent transformations.

Transition State Characterization for Key Transformations

A common reaction involving propargylamines is their use in A³ coupling (alkyne-aldehyde-amine) reactions to form more complex amines. DFT calculations can be employed to model the transition states of such reactions. For instance, in a copper-catalyzed A³ coupling, the mechanism likely involves the formation of a copper acetylide intermediate. The subsequent nucleophilic attack of the amine on the activated aldehyde would proceed through a well-defined transition state, the geometry and energy of which could be calculated.

Another key transformation is the potential for cyclization reactions. Depending on the reaction conditions and the presence of suitable catalysts, the amine and alkyne moieties can react intramolecularly. Characterizing the transition state for such a cyclization would reveal whether the reaction proceeds via a concerted or stepwise mechanism and would identify the rate-determining step.

Spectroscopic Feature Prediction and Interpretation

Computational methods are invaluable for predicting and interpreting the spectroscopic features of molecules. By simulating spectra, chemists can aid in the identification and characterization of new compounds, assign experimental signals to specific molecular motions or electronic transitions, and gain a deeper understanding of molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, primarily based on Density Functional Theory (DFT), can accurately predict the ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J). The most common approach involves optimizing the molecular geometry and then calculating the magnetic shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the amine, methine, alkyne, and aromatic protons. The aromatic region would likely display a characteristic AA'BB' splitting pattern for the para-substituted ring. The ¹³C NMR spectrum prediction would be particularly useful for assigning the carbons of the phenyl ring and the propargyl group. A notable feature in the ¹³C NMR of bromo-aromatic compounds is the "heavy atom effect," where the carbon atom directly bonded to bromine (the ipso-carbon) experiences increased shielding and appears at a lower chemical shift than might be expected based on electronegativity alone. stackexchange.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH-N) | ~4.5 - 5.0 | ~50 - 55 |

| C2 (C≡) | - | ~80 - 85 |

| C3 (≡CH) | ~2.5 - 3.0 | ~75 - 80 |

| C4 (C-Br) | - | ~115 - 120 |

| C5/C9 (CH ortho to C-Br) | ~7.4 - 7.6 | ~132 - 134 |

| C6/C8 (CH ortho to CH-N) | ~7.2 - 7.4 | ~128 - 130 |

| C7 (C-CH-N) | - | ~140 - 145 |

| NH₂ | ~2.0 - 4.0 (variable) | - |

Note: These are estimated values based on typical ranges for similar functional groups and may vary depending on the solvent and computational method used. Experimental data for 4-bromoaniline (B143363) shows aromatic proton signals around 6.5-7.2 ppm and for 1-(4-bromophenyl)ethanol (B1212655) around 7.2-7.5 ppm. chemicalbook.comrsc.org

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrations. nih.gov DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities, which aids in the assignment of experimental spectra. nih.govmdpi.com

For this compound, key predicted vibrational modes would include:

N-H stretching: Typically appearing in the 3300-3500 cm⁻¹ region as one or two bands for a primary amine.

Aromatic C-H stretching: Found just above 3000 cm⁻¹.

Alkyne C-H stretching: A sharp band usually observed around 3300 cm⁻¹. chemicalbook.com

Alkyne C≡C stretching: A weak to medium band in the 2100-2260 cm⁻¹ region.

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ range.

N-H bending: Typically located around 1600 cm⁻¹.

C-N stretching: Found in the 1000-1350 cm⁻¹ region.

C-Br stretching: A strong band expected in the lower frequency region, typically 500-600 cm⁻¹.

Computational analysis can also predict which modes are IR active and which are Raman active based on the change in dipole moment and polarizability, respectively, during the vibration. scm.comgithub.io

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| ≡C-H Stretch | ~3300 | Sharp, Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C≡C Stretch | 2100 - 2260 | Weak-Medium |

| N-H Bend | 1590 - 1650 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1000 - 1350 | Medium |

| C-Br Stretch | 500 - 600 | Strong |

This table summarizes the expected key vibrational frequencies based on well-established group frequency data and computational studies on similar molecules.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra (UV-Vis) of molecules. mdpi.commedium.com It provides information about the energies of electronic transitions (which correspond to the absorption wavelength, λ_max) and their probabilities (oscillator strengths). researchgate.netrsc.org

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the bromophenyl chromophore. The amine and propargyne groups act as auxochromes, modifying the absorption maxima and intensities. The nitrogen lone pair can participate in n → π* transitions, which are typically weaker and may be shifted by solvent polarity.

Computational analysis using TD-DFT would identify the specific molecular orbitals involved in the lowest energy electronic transitions. For example, the highest occupied molecular orbital (HOMO) would likely have significant contributions from the π-system of the benzene (B151609) ring and the nitrogen lone pair, while the lowest unoccupied molecular orbital (LUMO) would be a π* orbital of the ring. The HOMO-LUMO gap is a key determinant of the lowest energy absorption band. nih.gov The presence of the bromine atom can also influence the spectrum through spin-orbit coupling effects, potentially enhancing the intensity of formally forbidden transitions.

Table 4: Representative TD-DFT Predicted Electronic Transitions for an Aromatic Amine

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~290 - 320 | ~0.01 - 0.05 | n → π |

| S₀ → S₂ | ~240 - 260 | ~0.5 - 0.8 | π → π |

| S₀ → S₃ | ~200 - 220 | ~0.3 - 0.6 | π → π* |

Note: This table provides a generalized example of predicted UV-Vis data for a simple aromatic amine. The actual values for this compound would be influenced by the bromo and propargyl substituents. Data based on computational studies of similar molecules. nih.govnih.gov

Catalytic Roles and Ligand Design Incorporating 1 4 Bromophenyl Prop 2 Yn 1 Amine Scaffolds

Development of Chiral Ligands from 1-(4-Bromophenyl)prop-2-yn-1-amine Derivatives

The inherent chirality of the this compound backbone makes it an attractive starting point for the synthesis of chiral ligands. Such ligands are crucial in asymmetric catalysis, where the creation of a chiral environment around a metal center dictates the enantioselectivity of a reaction.

Phosphine (B1218219) and N-Heterocyclic Carbene (NHC) Ligand Synthesis

The functional groups of this compound allow for its derivatization into valuable phosphine and N-heterocyclic carbene (NHC) ligands, two of the most important ligand classes in modern catalysis. nih.govtcichemicals.com

Phosphine Ligand Synthesis: Chiral phosphine ligands can be synthesized from the this compound scaffold through several hypothetical routes. One approach involves the reaction of the primary amine with a chlorophosphine, potentially followed by protection and further modification. A more robust method for creating P-chiral phosphines utilizes phosphine-boranes as stable intermediates, a technique that has revolutionized the synthesis of this ligand class. nih.gov For instance, the amine could be functionalized and then used to direct the stereoselective addition of a phosphine moiety. Alternatively, the terminal alkyne could undergo hydrophosphinylation, a powerful method for P-C bond formation, to introduce a phosphine group. nih.gov The bromophenyl group offers an additional handle for creating bidentate ligands, for example, through palladium-catalyzed cross-coupling to introduce a second phosphine group on the aromatic ring.

N-Heterocyclic Carbene (NHC) Ligand Synthesis: NHCs are potent σ-donating ligands that form highly stable complexes with transition metals. The synthesis of NHC ligands from the this compound scaffold would typically begin with the N-alkylation of an imidazole (B134444) or related azole with a derivative of the parent compound. The resulting N-substituted imidazolium (B1220033) salt is the direct precursor to the NHC ligand. The amine functionality on the scaffold could be used to create a bidentate N-tethered NHC ligand, which often provides enhanced stability and catalytic performance. The generation of the free carbene for coordination to a metal center is typically achieved by in-situ deprotonation of the imidazolium salt with a strong base. nih.govrsc.org

Application in Asymmetric Hydrogenation and Allylic Alkylation

Ligands derived from the this compound scaffold are expected to be effective in key asymmetric transformations such as hydrogenation and allylic alkylation, given the proven success of similar chiral phosphine and NHC ligands in these reactions. nih.govmdpi.com

Asymmetric Hydrogenation: Rhodium and iridium complexes bearing chiral phosphine ligands are exceptionally effective for the asymmetric hydrogenation of prochiral olefins, a cornerstone of industrial pharmaceutical synthesis. tcichemicals.comnih.gov P-chiral phosphine ligands, in particular, have demonstrated high efficiency and enantioselectivity in these reactions. nih.gov A hypothetical catalyst incorporating a phosphine ligand derived from this compound would be evaluated against benchmark substrates like methyl (Z)-α-acetamidocinnamate. The expected performance, based on existing P-chiral systems, would be high enantiomeric excess (ee) and turnover numbers.

Table 1: Representative Performance of P-Chiral Phosphine Ligands in Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate This table presents data for existing P-chiral phosphine ligands to illustrate the typical performance expected for new ligands in this class.

| Ligand | Catalyst Loading (mol%) | Solvent | H₂ Pressure (atm) | Enantiomeric Excess (ee, %) | Reference |

| (S,S)-DIPAMP | 0.05 | Methanol | 3 | 95 | nih.gov |

| (R,R)-t-Bu-BisP* | 0.01 | Methanol | 10 | >99 | nih.gov |

| Xie-phos | 1.0 | Toluene | 50 | 92 | nih.gov |

Asymmetric Allylic Alkylation (AAA): Palladium-catalyzed AAA is a powerful method for forming stereogenic carbon-carbon and carbon-heteroatom bonds. mdpi.com The outcome of the reaction is highly dependent on the chiral ligand employed. Both chiral phosphines and NHCs have been successfully used to control regioselectivity and enantioselectivity. mdpi.comstanford.edu Ligands derived from the this compound scaffold could be applied in the classic AAA reaction of (E)-1,3-diphenylallyl acetate (B1210297) with a soft nucleophile like dimethyl malonate. The chirality originating from the propargylamine (B41283) backbone would be transferred to the product, with high enantioselectivities being the primary goal.

Table 2: Representative Performance of Chiral Ligands in Pd-Catalyzed Asymmetric Allylic Alkylation This table shows performance data for established chiral ligands in a standard AAA reaction to provide a benchmark for potential new ligands.

| Ligand Type | Nucleophile | Solvent | Enantiomeric Excess (ee, %) | Reference |

| Trost Ligand (Diphosphine) | Dimethyl Malonate | CH₂Cl₂ | >98 | mdpi.com |

| (S)-MOP (Monophosphine) | Dimethyl Malonate | THF | 92 | mdpi.com |

| Chiral NHC-Pd Complex | 1,3-Diketone | Toluene | 95 | nih.gov |

Precatalyst and Catalyst Synthesis from this compound

The structural features of this compound also permit its use as a building block for solid-state catalysts, enabling the development of robust and recyclable catalytic systems.

Metal-Organic Framework (MOF) and Covalent Organic Framework (COF) Incorporations

MOFs and COFs are crystalline porous materials constructed from molecular building blocks. The ditopic nature of this compound (e.g., the amine and bromo functionalities) makes it a candidate for integration as an organic linker in these frameworks.

MOF Incorporation: MOFs are built from metal nodes and organic linkers. While the parent amine itself is not a typical linker, it could be chemically modified. For example, the amine could be acylated with a dicarboxylic acid, and the bromo group could be converted to a carboxylic acid via lithiation and carboxylation, creating a polytopic linker suitable for MOF synthesis. A more direct approach is post-synthetic modification, where a pre-formed MOF containing reactive sites (e.g., IRMOF-3 with amino groups) is modified by reaction with the propargylamine scaffold. rsc.orgekb.eg This could install the chiral propargylamine unit within the pores of the MOF, creating a heterogeneous asymmetric catalyst. nih.govgoogle.com

COF Incorporation: COFs are constructed entirely from organic building blocks, typically through dynamic covalent bond formation like imine or boronate ester linkages. The primary amine of this compound is perfectly suited for condensation with poly-aldehyde monomers to form highly crystalline imine-linked COFs. researchgate.net The resulting framework would have its pores decorated with chiral, alkyne-functionalized side chains derived from the amine building block, making it a promising platform for heterogeneous catalysis or selective adsorption.

Immobilization Strategies for Heterogeneous Catalysis

Creating heterogeneous catalysts by immobilizing homogeneous catalysts on solid supports combines the high activity and selectivity of the former with the ease of separation and recyclability of the latter. tandfonline.com The this compound scaffold provides several handles for such immobilization.

A catalyst complex bearing a ligand derived from this scaffold could be immobilized in several ways:

Covalent Attachment via the Bromo Group: The bromophenyl moiety is a prime site for immobilization onto a support (e.g., silica, polystyrene) that has been functionalized with a suitable reaction partner for cross-coupling reactions (e.g., a boronic acid for Suzuki coupling).

Alkyne-Azide "Click" Chemistry: The terminal alkyne is an ideal functional group for participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click" reaction. A catalyst could be anchored to an azide-functionalized solid support through this method.

Amine Functionality: The amine group can be used for immobilization through the formation of amide or imine bonds with a functionalized support material. rsc.org

These strategies would lead to robust heterogeneous catalysts that prevent leaching of the metal and ligand, a significant advantage for both cost and product purity. tandfonline.com

Mechanistic Insights into Catalysis Utilizing this compound Derivatives

Understanding the reaction mechanism is key to optimizing catalyst performance. For catalysts derived from this compound, mechanistic studies would focus on how the ligand structure influences the catalytic cycle.

The general mechanism for the synthesis of propargylamines, known as the A³ (Aldehyde-Alkyne-Amine) coupling reaction, provides a foundational understanding. researchgate.netphytojournal.com In a typical copper-catalyzed A³ coupling, the catalyst is believed to activate the terminal alkyne to form a copper acetylide intermediate. This species then undergoes nucleophilic addition to an iminium ion, which is formed in situ from the condensation of the aldehyde and the amine. researchgate.net

For asymmetric transformations using a chiral ligand derived from this scaffold, the mechanism of stereoinduction would be of primary interest. In asymmetric hydrogenation, for example, studies would investigate how the chiral ligand-metal complex coordinates the prochiral substrate to favor attack of hydrogen from one face. This is often elucidated through a combination of kinetic studies, intermediate characterization, and computational modeling. nih.gov Similarly, in palladium-catalyzed AAA, mechanistic studies would aim to understand how the ligand controls the geometry of the η³-allyl-palladium intermediate and directs the subsequent nucleophilic attack. mdpi.com The electronic properties conferred by the bromophenyl group and the steric environment created by the propargyl backbone would be critical factors in these analyses.

In-depth Analysis of this compound in Catalysis Reveals Research Gap

Despite the growing interest in propargylamine derivatives for ligand design and catalysis, a comprehensive review of the scientific literature reveals a significant lack of specific research focused on the catalytic applications of this compound. While the broader class of propargylamines has been explored in various catalytic transformations, detailed studies on the spectroscopic and kinetic aspects of this particular compound remain unpublished.

Propargylamines are a class of organic compounds that have garnered considerable attention in synthetic chemistry due to their versatile reactivity. They serve as crucial building blocks for the synthesis of a wide array of nitrogen-containing heterocyclic compounds and have been employed as ligands in transition metal catalysis. The presence of both an amino group and a terminal alkyne functionality allows for diverse coordination modes and participation in various catalytic cycles.

However, a targeted search for research on "this compound" in the context of catalysis yields no specific results. There are no available studies that delve into its role as a catalyst or as a ligand in catalytic systems. Consequently, information regarding the spectroscopic probing of its potential catalytic intermediates or kinetic analyses of reactions it might catalyze is not present in the current body of scientific literature.

General methodologies for studying catalytic mechanisms involving related compounds have been established. For instance, in situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful techniques used to observe and characterize transient catalytic intermediates under reaction conditions. Similarly, kinetic studies, which involve monitoring reaction rates as a function of reactant and catalyst concentrations, are fundamental to elucidating reaction mechanisms and determining the order of a reaction with respect to each component. While these techniques are standard in catalysis research, their application to systems involving this compound has not been reported.

The absence of such fundamental research indicates a notable gap in the exploration of this specific chemical entity's potential in catalysis. The electronic and steric properties conferred by the 4-bromophenyl group could significantly influence its coordination chemistry and catalytic activity, making it a potentially interesting candidate for future investigation.

Until dedicated research is conducted and published, any discussion on the catalytic roles, ligand design, spectroscopic analysis of intermediates, and kinetic studies of this compound would be purely speculative.

Future Directions and Emerging Research Avenues for 1 4 Bromophenyl Prop 2 Yn 1 Amine